Molecular Properties vs. Structural Analogs
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol exhibits a distinct physicochemical profile when compared to its closest structural analogs, which differ by the size of the cycloalkyl ring. This profile includes a specific molecular weight, lipophilicity (XLogP3-AA), and polar surface area (TPSA) [1]. These computed values are fundamental for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties in drug development [1]. The data shows that the target compound occupies a unique property space relative to its cyclopropyl and cyclopentyl counterparts.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 156.23 |
| Comparator Or Baseline | Cyclopropyl analog (C7H14N2O): 142.20; Cyclopentyl analog (C9H18N2O): 170.25 |
| Quantified Difference | Cyclopropyl analog is 14.03 g/mol lighter (9.0% decrease); Cyclopentyl analog is 14.02 g/mol heavier (9.0% increase) |
| Conditions | Computed by PubChem 2.2 (PubChem release 2024.11.20) for target compound; vendor data for analogs [1] |
Why This Matters
Molecular weight is a key determinant of passive membrane permeability and influences oral bioavailability, with the target compound's weight being intermediate among the series.
- [1] PubChem. (2024). 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/79123497. View Source
